Cas no 1803798-94-8 (Ethyl 3-amino-2-bromophenylpropanoate)

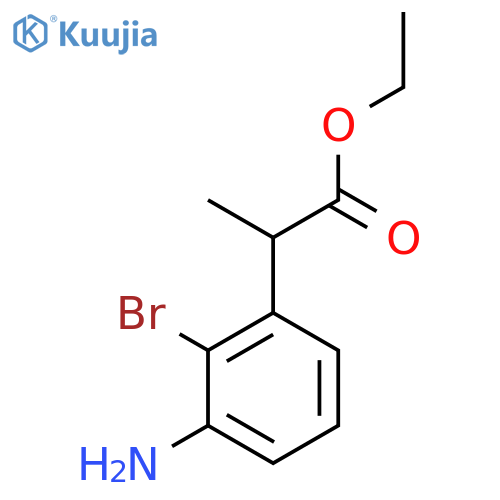

1803798-94-8 structure

商品名:Ethyl 3-amino-2-bromophenylpropanoate

CAS番号:1803798-94-8

MF:C11H14BrNO2

メガワット:272.138362407684

CID:4974635

Ethyl 3-amino-2-bromophenylpropanoate 化学的及び物理的性質

名前と識別子

-

- Ethyl 3-amino-2-bromophenylpropanoate

-

- インチ: 1S/C11H14BrNO2/c1-3-15-11(14)7(2)8-5-4-6-9(13)10(8)12/h4-7H,3,13H2,1-2H3

- InChIKey: LCXJBDWRWHLUAT-UHFFFAOYSA-N

- ほほえんだ: BrC1C(=CC=CC=1C(C(=O)OCC)C)N

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 223

- トポロジー分子極性表面積: 52.3

- 疎水性パラメータ計算基準値(XlogP): 2.7

Ethyl 3-amino-2-bromophenylpropanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013019939-250mg |

Ethyl 3-amino-2-bromophenylpropanoate |

1803798-94-8 | 97% | 250mg |

489.60 USD | 2021-06-24 | |

| Alichem | A013019939-500mg |

Ethyl 3-amino-2-bromophenylpropanoate |

1803798-94-8 | 97% | 500mg |

790.55 USD | 2021-06-24 | |

| Alichem | A013019939-1g |

Ethyl 3-amino-2-bromophenylpropanoate |

1803798-94-8 | 97% | 1g |

1,475.10 USD | 2021-06-24 |

Ethyl 3-amino-2-bromophenylpropanoate 関連文献

-

Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191

-

Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560

-

Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034

-

Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433

-

Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127

1803798-94-8 (Ethyl 3-amino-2-bromophenylpropanoate) 関連製品

- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)

- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)

- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)

- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)

- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量